molecular formula C14H13NO4 B2567705 Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478259-71-1

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2567705
CAS No.: 478259-71-1
M. Wt: 259.261
InChI Key: CTSBMKJPZRKENU-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methoxybenzoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with a pyrrole derivative. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with a pyrrole-2-carboxylate ester in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a methoxybenzoyl group and a pyrrole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-5-3-9(4-6-11)13(16)10-7-12(15-8-10)14(17)19-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBMKJPZRKENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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